Acetaldehyde-13C2 chemical structure and properties
Acetaldehyde-13C2 chemical structure and properties
An In-Depth Technical Guide to Acetaldehyde-13C2 for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Acetaldehyde-13C2 is a stable isotope-labeled form of acetaldehyde, a pivotal organic compound with broad industrial and biological relevance. This guide provides a comprehensive technical overview of Acetaldehyde-13C2, detailing its chemical structure, physicochemical properties, and spectroscopic characteristics. It further explores its synthesis, key applications in metabolic research and as an internal standard for quantitative analysis, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds to achieve precision and accuracy in their experimental designs.
Introduction: The Significance of Isotopic Labeling
In the landscape of modern analytical and metabolic research, stable isotope labeling is an indispensable tool. Acetaldehyde-13C2 ([¹³CH₃¹³CHO]), in which the two carbon atoms are replaced with the heavy isotope carbon-13, offers a distinct mass signature that allows it to be differentiated from its naturally abundant counterpart. This property is crucial for applications requiring precise quantification and metabolic tracing, where the fate of a molecule needs to be monitored through complex biological systems without the interference of endogenous levels. This guide delves into the core technical aspects of Acetaldehyde-13C2, providing the in-depth knowledge necessary for its effective application.
Chemical Identity and Molecular Structure
Acetaldehyde-13C2 is systematically named ethanal-13C2. Its molecular structure consists of a two-carbon backbone with a terminal aldehyde functional group. The defining feature is the isotopic enrichment of both carbon atoms to 99 atom % ¹³C.
Table 1: Chemical Identifiers for Acetaldehyde-13C2
| Identifier | Value |
| IUPAC Name | Ethanal-13C2 |
| Synonyms | Acetic Aldehyde-13C2, Ethyl Aldehyde-13C2[1] |
| CAS Number | 1632-98-0[1][2] |
| EC Number | 200-836-8 |
| Chemical Formula | ¹³C₂H₄O[1] |
| Linear Formula | ¹³CH₃¹³CHO[2] |
| SMILES String | [H]=O |
| InChI Key | IKHGUXGNUITLKF-ZDOIIHCHSA-N |
The presence of the ¹³C isotopes does not alter the chemical reactivity of the molecule compared to unlabeled acetaldehyde but provides a crucial mass difference for analytical detection.
Physicochemical and Spectroscopic Properties
The physical properties of Acetaldehyde-13C2 are nearly identical to those of its unlabeled form, with a slight increase in molecular weight and density due to the heavier carbon isotopes.
Table 2: Physicochemical Properties of Acetaldehyde-13C2
| Property | Value |
| Molecular Weight | 46.04 g/mol [1][2] |
| Appearance | Colorless liquid or oil[1][3] |
| Boiling Point | 21 °C[3] |
| Melting Point | -125 °C[3] |
| Density | 0.820 g/mL at 25 °C |
| Flash Point | -40 °C (closed cup) |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥99% |
Mass Spectrometry
In mass spectrometry, Acetaldehyde-13C2 is readily distinguished from its unlabeled counterpart by a mass shift of +2 atomic mass units (M+2). This distinct isotopic signature is the cornerstone of its use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of acetaldehyde levels in various matrices.[4][5]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of Acetaldehyde-13C2.
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¹H NMR: The proton NMR spectrum of acetaldehyde typically shows two signals: a doublet for the methyl protons and a quartet for the aldehydic proton, due to spin-spin coupling.[6] In Acetaldehyde-13C2, these signals will be further split by the adjacent ¹³C nuclei, leading to more complex splitting patterns that confirm the position of the labels.
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¹³C NMR: The ¹³C NMR spectrum will show two distinct resonances corresponding to the methyl and carbonyl carbons. The presence of ¹³C-¹³C coupling will result in doublet signals for each carbon, providing unequivocal evidence of the contiguous labeling.
Synthesis and Manufacturing
The synthesis of Acetaldehyde-13C2 involves multi-step organic reactions starting from ¹³C-labeled precursors. While specific proprietary methods may vary, general synthetic strategies adapt established methods for acetaldehyde production. Common industrial methods for unlabeled acetaldehyde include the oxidation of ethanol and the Wacker process (oxidation of ethylene).[7][8] For the labeled analog, these processes would be adapted using ¹³C-labeled ethanol or ethylene.
A plausible laboratory-scale synthesis could involve the oxidation of [1,2-¹³C₂]-ethanol, which itself can be prepared from ¹³C-labeled starting materials like ¹³C-methyl iodide or ¹³CO₂.
Caption: Conceptual synthesis pathway for Acetaldehyde-13C2.
Applications in Research and Drug Development
Internal Standard for Quantitative Analysis
The primary application of Acetaldehyde-13C2 is as an internal standard for the accurate quantification of acetaldehyde in biological and environmental samples by isotope dilution mass spectrometry (IDMS).[4][9] Because it shares nearly identical chemical and physical properties with the analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in the mass spectrometer.[10] This allows it to correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Metabolic Tracing and Flux Analysis
Acetaldehyde is a key metabolite in ethanol metabolism, primarily formed in the liver by the action of alcohol dehydrogenase.[11][12] Acetaldehyde-13C2 can be used as a tracer to study the kinetics and pathways of ethanol metabolism and the subsequent fate of acetaldehyde.[13] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic fluxes and understand how various physiological or pathological conditions affect these pathways.[14][15]
Caption: Tracing ethanol metabolism with Acetaldehyde-13C2.
Experimental Protocol: Quantification of Acetaldehyde in Plasma
This protocol provides a general framework for using Acetaldehyde-13C2 as an internal standard for plasma acetaldehyde analysis via GC-MS after derivatization.
Objective: To accurately quantify acetaldehyde concentrations in human plasma.
Materials:
-
Acetaldehyde-13C2 (Internal Standard Stock)
-
Plasma samples, collected and stored at -80°C
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent[4]
-
Organic solvent (e.g., isooctane)
-
GC-MS system
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled acetaldehyde.
-
Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of Acetaldehyde-13C2 internal standard solution at a fixed concentration. c. Add 50 µL of the PFBHA derivatizing reagent. d. Vortex mix for 30 seconds and incubate at 60°C for 30 minutes to form the oxime derivative.
-
Extraction: a. After incubation, cool the samples to room temperature. b. Add 200 µL of isooctane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes. c. Carefully transfer the upper organic layer to a GC vial with an insert.
-
GC-MS Analysis: a. Inject 1 µL of the extract onto the GC-MS system. b. Use a suitable capillary column for separation (e.g., DB-5ms). c. Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the PFBHA derivatives of both unlabeled acetaldehyde and Acetaldehyde-13C2.
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte/Internal Standard). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
Handling, Storage, and Safety
Acetaldehyde-13C2 is an extremely flammable liquid and vapor and is suspected of causing cancer.[16] It also causes serious eye and respiratory irritation.[16][17] Therefore, stringent safety precautions are mandatory.
-
Handling: All work should be conducted in a well-ventilated fume hood. Use non-sparking tools and take precautionary measures against static discharge.[16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[16]
-
Storage: Store in a tightly sealed container in a refrigerator at +2°C to +8°C, protected from light.[17] Keep away from heat, sparks, open flames, and other ignition sources.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Acetaldehyde-13C2 is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in analytical chemistry, toxicology, and metabolic studies. Its utility as an internal standard enables robust and accurate quantification of acetaldehyde, while its application as a metabolic tracer provides invaluable insights into complex biological pathways. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.
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